molecular formula C20H12Br2N2S B11078690 (2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B11078690
M. Wt: 472.2 g/mol
InChI Key: MVEOJJPYPPBNEA-FZNZPSIXSA-N
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Description

(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of bromine, phenyl, thiazole, and nitrile groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and thiazole derivatives. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The dienyl and thiazole groups can participate in cycloaddition reactions to form complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can be tailored to achieve desired outcomes through chemical modifications.

Properties

Molecular Formula

C20H12Br2N2S

Molecular Weight

472.2 g/mol

IUPAC Name

(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C20H12Br2N2S/c21-17-8-6-15(7-9-17)19-13-25-20(24-19)16(12-23)11-18(22)10-14-4-2-1-3-5-14/h1-11,13H/b16-11+,18-10-

InChI Key

MVEOJJPYPPBNEA-FZNZPSIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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